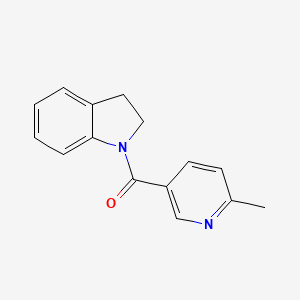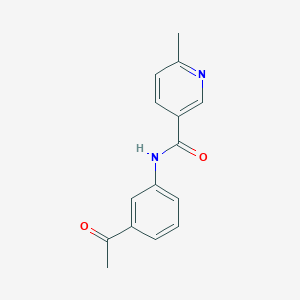![molecular formula C16H19N3O2 B7457940 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one, also known as MPO, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the phthalazinone family of compounds and has shown promising results in various scientific research studies.
作用機序
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain kinases, which play a key role in cell signaling pathways. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been shown to inhibit the activity of certain viral enzymes, making it a promising candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to possess antiviral properties, making it a potential candidate for the development of antiviral drugs.
実験室実験の利点と制限
One of the major advantages of using 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments is its potent biological activity. It has been shown to possess a wide range of biological activities, making it a versatile compound for use in various scientific research studies. However, one of the major limitations of using 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one in lab experiments is its potential toxicity. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been shown to be toxic at high concentrations, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one. One potential direction is the development of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one-based fluorescent probes for use in biological imaging studies. Another potential direction is the development of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one-based antiviral drugs for the treatment of viral infections. Additionally, the study of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one's mechanism of action may lead to the development of novel therapeutic strategies for the treatment of various diseases.
合成法
The synthesis of 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one involves the reaction of 3-methylpiperidine-1-carboxylic acid with phthalic anhydride in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one.
科学的研究の応用
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has been widely studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one has also been studied for its potential use as a fluorescent probe in biological imaging studies.
特性
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-4-8-18(10-12)15(20)11-19-16(21)14-7-3-2-6-13(14)9-17-19/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZRVEGEAZEYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)




![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)